molecular formula C15H24N2 B5352759 N'-ethyl-N,N-dimethyl-N'-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine

N'-ethyl-N,N-dimethyl-N'-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine

Cat. No.: B5352759
M. Wt: 232.36 g/mol
InChI Key: RFGPTCURESNCAW-DHZHZOJOSA-N
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Description

N’-ethyl-N,N-dimethyl-N’-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine is an organic compound characterized by its unique structure, which includes an ethyl group, dimethyl groups, and a phenylprop-2-enyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-ethyl-N,N-dimethyl-N’-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine typically involves a multi-step process. One common method includes the alkylation of ethane-1,2-diamine with ethyl bromide to introduce the ethyl group. This is followed by the reaction with dimethyl sulfate to add the dimethyl groups. The final step involves the addition of the phenylprop-2-enyl group through a reaction with cinnamaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-ethyl-N,N-dimethyl-N’-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

N’-ethyl-N,N-dimethyl-N’-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-ethyl-N,N-dimethyl-N’-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The phenylprop-2-enyl group can interact with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-N’-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine
  • N’-ethyl-N,N-dimethyl-N’-[(E)-3-phenylprop-2-enyl]propane-1,3-diamine
  • N’-ethyl-N,N-dimethyl-N’-[(E)-3-phenylprop-2-enyl]butane-1,4-diamine

Uniqueness

N’-ethyl-N,N-dimethyl-N’-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethyl and dimethyl groups, along with the phenylprop-2-enyl moiety, allows for diverse interactions and reactivity, making it a versatile compound in various applications.

Properties

IUPAC Name

N'-ethyl-N,N-dimethyl-N'-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-4-17(14-13-16(2)3)12-8-11-15-9-6-5-7-10-15/h5-11H,4,12-14H2,1-3H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGPTCURESNCAW-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)CC=CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCN(C)C)C/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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